molecular formula C7H9NO2 B3135913 1-Pyridin-3-yl-ethane-1,2-diol CAS No. 40594-83-0

1-Pyridin-3-yl-ethane-1,2-diol

Cat. No. B3135913
CAS RN: 40594-83-0
M. Wt: 139.15 g/mol
InChI Key: POGQHJYTFDLAEG-UHFFFAOYSA-N
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Description

“1-Pyridin-3-yl-ethane-1,2-diol” is a chemical compound with the molecular formula C7H9NO2 . It is also known as N1-Pyridin-3-yl-ethane-1,2-diamine dihydrochloride .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives of 1-Pyridin-3-yl-ethane-1,2-diol has been explored to develop new chemical entities with potential applications in material science and organic synthesis. For instance, the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was synthesized from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol. The crystal and molecular structure of this compound was determined, highlighting its potential for further chemical transformations (Percino et al., 2006).

Building Blocks for Functionalized Crown Ethers

Compounds related to this compound have been utilized as valuable building blocks for the synthesis of functionalized crown ethers. These compounds offer a convenient pathway to elaborate crown ethers with pyridine/piperidine decorations, showcasing their utility in constructing complex organic frameworks with potential applications in host-guest chemistry and molecular recognition (Nawrozkij et al., 2014).

Electrooptic Film Fabrication

Research on pyrrole-pyridine-based dibranched chromophores, which share structural motifs with this compound, has demonstrated their importance in the fabrication of electrooptic films. These studies have delved into the influence of chromophore architecture on the covalent self-assembly, microstructure, and nonlinear optical response of thin films. Such insights are crucial for the development of advanced materials for optical and electrooptic applications (Facchetti et al., 2006).

Asymmetric Synthesis Catalysts

Derivatives of this compound have been explored as catalysts in asymmetric synthesis, demonstrating their potential in catalyzing the formation of γ-nitrocarbonyl compounds. This application underlines the compound's role in facilitating stereoselective chemical transformations, essential for producing chiral molecules with high enantiomeric excess (Kostenko et al., 2018).

Activation and Transformation of Small Molecules

The activation of small molecules such as ethane-1,2-diol by copper in the presence of pyridine has been studied, leading to the formation of complexes that precede carbon–carbon bond cleavage. This research illustrates the potential of pyridine derivatives in catalyzing significant transformations in small molecules, which could be relevant for industrial processes and synthetic chemistry (Lanfranchi et al., 1993).

properties

IUPAC Name

1-pyridin-3-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQHJYTFDLAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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